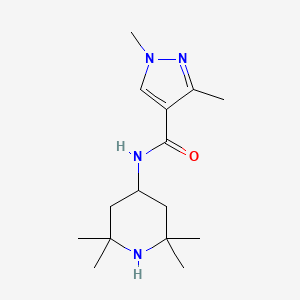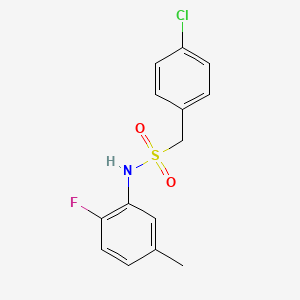![molecular formula C17H12F3N5O3 B10961620 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961620.png)
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, difluoromethyl group, and a nitrophenyl group
Preparation Methods
The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 3,4-substituted 5-aminopyrazoles with asymmetric 1,3-dicarbonyl compounds in acetic acid to form the pyrazolo[1,5-a]pyrimidine core . . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the nitro group or other substituents on the aromatic ring.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to its observed biological effects. For example, it may inhibit kinases or other proteins involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon and indiplon, which are known for their sedative properties . Unlike these compounds, this compound has unique substituents that may confer different biological activities and applications. Other similar compounds include ocinaplon, which is an anxiolytic agent .
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
Molecular Weight |
391.30 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(2-fluoro-5-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H12F3N5O3/c18-11-4-3-9(25(27)28)5-13(11)23-17(26)10-7-21-24-14(15(19)20)6-12(8-1-2-8)22-16(10)24/h3-8,15H,1-2H2,(H,23,26) |
InChI Key |
YETNCBYKFCCPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961557.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10961558.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961571.png)
![13-(difluoromethyl)-4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961588.png)
![4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961589.png)

![N-[2-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10961596.png)
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10961599.png)
![methyl 4,5-dimethyl-2-{[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10961605.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-cyclopentylacetamide](/img/structure/B10961606.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10961614.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961617.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961622.png)
